ethyl 4-[(2-methylpropyl)sulfanyl]-6-nitro-3-(1H-pyrrol-1-yl)-1-benzothiophene-2-carboxylate
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Overview
Description
- The compound’s systematic name is “ethyl 4-[(2-methylpropyl)sulfanyl]-6-nitro-3-(1H-pyrrol-1-yl)-1-benzothiophene-2-carboxylate.”
- It belongs to the class of benzothiophene derivatives, which are heterocyclic compounds containing a benzene ring fused with a thiophene ring.
- The presence of a nitro group, a pyrrole moiety, and an ester functional group makes this compound interesting for various applications.
Preparation Methods
- One synthetic route involves the reaction of 6-ethyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile with 4-nitrobenzyl bromide .
- The reaction takes place in dimethylformamide (DMF) with anhydrous potassium carbonate as a base.
- The resulting compound is the target ethyl ester.
Chemical Reactions Analysis
- This compound can undergo various reactions:
Substitution: The reaction with 4-nitrobenzyl bromide involves nucleophilic substitution.
Reduction: Reduction of the nitro group could yield an amino compound.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
- Common reagents include bases (such as potassium carbonate) and reducing agents (like hydrogen gas with a catalyst).
Scientific Research Applications
Mechanism of Action
- The exact mechanism for this specific compound depends on its specific application.
- For potential medicinal uses, it may interact with specific molecular targets (e.g., enzymes, receptors) or affect cellular pathways.
Comparison with Similar Compounds
- Similar compounds include other benzothiophene derivatives, such as dibenzothiophenes and benzothiophene-1,1-dioxides.
- Uniqueness lies in the combination of the nitro group, pyrrole ring, and ester functionality.
Remember that this compound’s applications and mechanisms can vary based on context, so further research and experimentation are essential for a comprehensive understanding
Properties
Molecular Formula |
C19H20N2O4S2 |
---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
ethyl 4-(2-methylpropylsulfanyl)-6-nitro-3-pyrrol-1-yl-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C19H20N2O4S2/c1-4-25-19(22)18-17(20-7-5-6-8-20)16-14(26-11-12(2)3)9-13(21(23)24)10-15(16)27-18/h5-10,12H,4,11H2,1-3H3 |
InChI Key |
YWAFPJAHTUOQMN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)C=C(C=C2SCC(C)C)[N+](=O)[O-])N3C=CC=C3 |
Origin of Product |
United States |
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